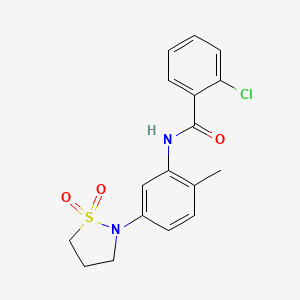

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound that belongs to the class of cyclic sulfonamide derivatives. These compounds are known for their potential therapeutic applications, particularly in the inhibition of the hedgehog signaling pathway, which is implicated in various hyperproliferative and angiogenesis-mediated diseases .

Métodos De Preparación

The synthesis of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. The presence of the isothiazolidin-2-yl group contributes to its efficacy as a therapeutic agent.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit activity against various bacterial and fungal strains. For instance, derivatives of benzamides have shown comparable effectiveness to established antibiotics like penicillin and fluconazole .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer proliferation. Studies have documented significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis of Complex Molecules

In organic synthesis, 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can serve as a building block for more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced with other nucleophiles to create diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes, which are valuable in drug synthesis.

Case Study 1: Antimicrobial Activity

A series of benzamide derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted on related benzamide derivatives demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were evaluated using the Sulforhodamine B assay, revealing IC50 values lower than those of established chemotherapeutic agents . This indicates the potential for developing new anticancer therapies based on this compound's structure.

Mecanismo De Acción

The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is involved in cell differentiation, tissue polarity, and stem cell maintenance. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells and reduce angiogenesis, making it a potential therapeutic agent for treating various cancers and other diseases .

Comparación Con Compuestos Similares

Similar compounds include other cyclic sulfonamide derivatives that also inhibit the hedgehog signaling pathway. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

- N-(4-(2-chloroacetamido)-2,5-diethoxyphenyl)benzamide

- 2-chloro-N-cyclohexyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine

The uniqueness of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Actividad Biológica

Chemical Identity

The compound 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a derivative of benzamide featuring a chlorine atom and a 1,1-dioxidoisothiazolidin-2-yl substituent. Its molecular formula is C16H18ClN3O4S, and it is categorized within the sulfonamide class, which is known for its diverse biological activities.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, it disrupts folate metabolism, leading to impaired bacterial proliferation and ultimately cell death. This mechanism is similar to that of other sulfonamides, reinforcing its potential as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide has been investigated for its efficacy against various bacterial strains. It has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Case Studies

- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antibacterial agent.

- Toxicological Assessment : A study evaluating the toxicological profile of similar sulfonamides reported low acute toxicity levels in animal models. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile that warrants further investigation in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 32 (S. aureus) / 64 (E. coli) | Antibacterial |

| Sulfamethoxazole | Structure | 16 (S. aureus) / 32 (E. coli) | Antibacterial |

| Sulfadiazine | Structure | 8 (S. aureus) / 16 (E. coli) | Antibacterial |

Propiedades

IUPAC Name |

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYUHDYAHKHLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.